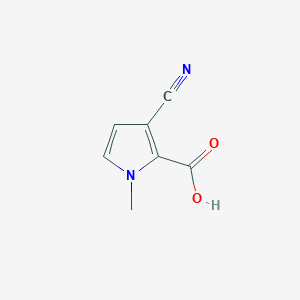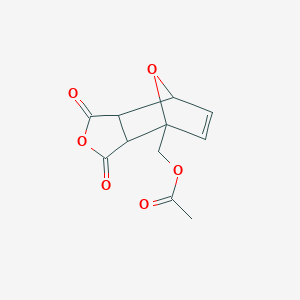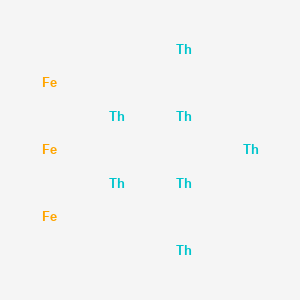
Iron;thorium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;thorium is a compound that combines the properties of iron and thorium. Iron, identified by the atomic number 26, is a vital transition metal known for its strength, ductility, and high melting and boiling points . Thorium, with the atomic number 90, is a slightly radioactive actinoid metal that is useful as a nuclear reactor fuel
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. These reactions use reactive metals to reduce compounds, producing metals, alloys, and composites . For example, thorium can be reduced from its oxide form using magnesium or calcium as reducing agents under high temperatures.
Industrial Production Methods: Industrial production of this compound compounds often involves the beneficiation of thorium ore, such as thorite, which contains significant amounts of thorium and iron oxides . The ore is processed through various steps, including crushing, grinding, and separation, to concentrate the thorium and iron components.
Análisis De Reacciones Químicas
Types of Reactions: Iron;thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, thorium can form thorium dioxide (ThO₂) when oxidized . Iron, on the other hand, can participate in redox reactions, forming iron oxides such as Fe₂O₃ and Fe₃O₄ .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid for leaching iron and thorium from ores , and methyl isobutyl ketone for solvent extraction . High temperatures and inert atmospheres are often required to facilitate these reactions.
Major Products: The major products formed from these reactions include thorium dioxide, iron oxides, and various intermetallic compounds. These products have significant industrial and scientific applications.
Aplicaciones Científicas De Investigación
Iron;thorium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Studied for their potential use in bioenergy production and as oxygen carriers.
Medicine: Investigated for their role in treating iron deficiency anemia and other medical conditions.
Industry: Utilized in the production of nuclear reactor fuels and other high-temperature applications.
Mecanismo De Acción
Iron;thorium compounds can be compared with other similar compounds such as uranium and plutonium compounds. While uranium and thorium are both used as nuclear fuels, thorium is more abundant and has a lower radiotoxicity compared to uranium . Additionally, thorium compounds have greater covalent character and more extensive coordination chemistry than lanthanide compounds .
Comparación Con Compuestos Similares
- Uranium compounds
- Plutonium compounds
- Lanthanide compounds
Propiedades
Número CAS |
12063-42-2 |
|---|---|
Fórmula molecular |
Fe3Th7 |
Peso molecular |
1791.80 g/mol |
Nombre IUPAC |
iron;thorium |
InChI |
InChI=1S/3Fe.7Th |
Clave InChI |
XJOHYJVRBVUJRX-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Th].[Th].[Th].[Th].[Th].[Th].[Th] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


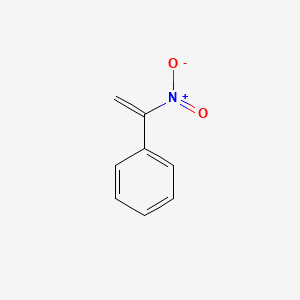

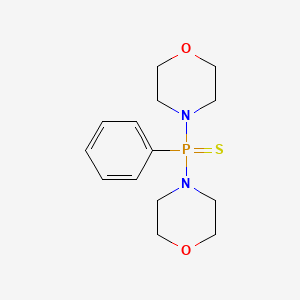
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
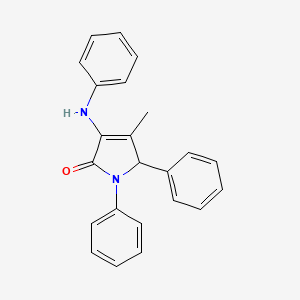
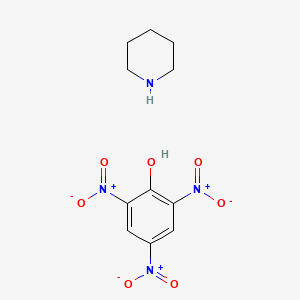
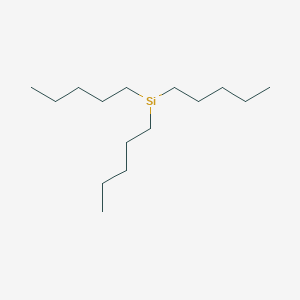
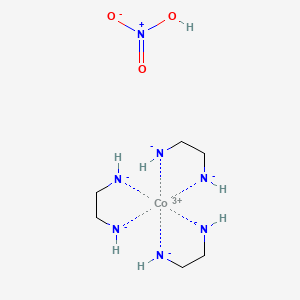
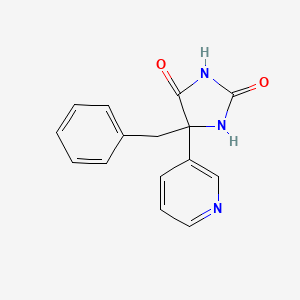
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
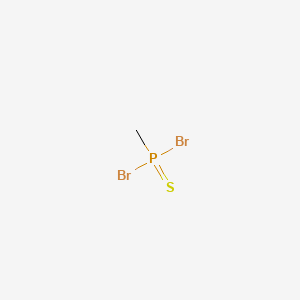
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
